N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N4O2/c1-20(2,3)12-4-6-14(7-5-12)28-19(30)17-9-15(31-29-17)11-27-18-16(22)8-13(10-26-18)21(23,24)25/h4-8,10,15H,9,11H2,1-3H3,(H,26,27)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKWURXEPZXOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a complex structure with multiple functional groups that may contribute to its interactions with biological systems.
- Molecular Formula : C21H22ClF3N4O2
- Molecular Weight : 454.87 g/mol
- CAS Number : 21529735
The biological activity of this compound can be attributed to its structural components, particularly the isoxazole ring and the trifluoromethyl group. These elements are known to enhance the lipophilicity and metabolic stability of compounds, allowing for improved interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : The trifluoromethyl group has been associated with increased potency in inhibiting various cancer cell lines. For instance, studies have shown that the presence of trifluoromethyl groups can enhance the efficacy of drugs targeting specific pathways in cancer cells, such as those involved in cell proliferation and survival .
- Anti-inflammatory Properties : Isoxazole derivatives have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds similar to the one have demonstrated significant anti-inflammatory effects in preclinical models .
- Antimicrobial Activity : Some derivatives containing isoxazole rings exhibit antimicrobial properties, making them candidates for further investigation as potential antibiotics .
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activity of isoxazole derivatives:
- Study on COX Inhibition : A series of isoxazole compounds were synthesized and evaluated for their selective COX-2 inhibitory activity. One compound exhibited an IC50 value of 0.95 µM, indicating strong activity against COX-2 compared to COX-1 .
- Trifluoromethyl Group Impact : Research has shown that the incorporation of trifluoromethyl groups into phenolic compounds significantly enhances their ability to inhibit serotonin uptake, suggesting a role in modulating neurotransmitter systems .
Comparative Analysis
The following table summarizes the biological activities reported for various isoxazole derivatives:
Q & A
Basic Question: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling a pyridinylamine derivative with a functionalized isoxazole precursor. Key steps include:
- Aminomethylation: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with a bromomethyl-substituted isoxazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the C–N bond .
- Carboxamide Formation: Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF or DMF to activate the carboxylic acid group .
Critical Variables:
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Solvent Polarity | Higher polarity improves solubility of intermediates | Dichloromethane > THF |
| Temperature | Excess heat degrades trifluoromethyl groups | 0–25°C |
| Reaction Time | Prolonged time risks side reactions (e.g., hydrolysis) | 12–24 hours |
Advanced Question: How can structural analogs of this compound guide Structure-Activity Relationship (SAR) studies?
Answer:
Modifications to the tert-butylphenyl or trifluoromethylpyridinyl moieties significantly alter bioactivity. For example:
- Trifluoromethyl Group Replacement: Replacing CF₃ with Cl or Br reduces target binding affinity by 30–50% in kinase inhibition assays .
- Isoxazole Ring Saturation: Hydrogenation of the 4,5-dihydroisoxazole ring enhances metabolic stability but reduces solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
